Phosphonic acid, (2-hydroxy-3-phenylpropyl)-, diethyl ester
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Overview
Description
Phosphonic acid, (2-hydroxy-3-phenylpropyl)-, diethyl ester is an organic compound with the molecular formula C13H21O4P It is a derivative of phosphonic acid and contains a phenyl group attached to a propyl chain, which is further substituted with a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (2-hydroxy-3-phenylpropyl)-, diethyl ester typically involves the esterification of phosphonic acid with (2-hydroxy-3-phenylpropyl) alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in achieving consistent product quality. The raw materials are carefully selected, and the reaction parameters are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (2-hydroxy-3-phenylpropyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Phosphonic acid, (2-hydroxy-3-phenylpropyl)-, diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of phosphonic acid, (2-hydroxy-3-phenylpropyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and influence biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (2-hydroxy-3-phenylpropyl)-, dimethyl ester
- Phosphonic acid, (2-hydroxy-3-phenylpropyl)-, dipropyl ester
- Phosphonic acid, (2-hydroxy-3-phenylpropyl)-, dibutyl ester
Uniqueness
Phosphonic acid, (2-hydroxy-3-phenylpropyl)-, diethyl ester is unique due to its specific ester groups and the presence of a hydroxy-substituted phenylpropyl chain. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
95448-38-7 |
---|---|
Molecular Formula |
C13H21O4P |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-3-phenylpropan-2-ol |
InChI |
InChI=1S/C13H21O4P/c1-3-16-18(15,17-4-2)11-13(14)10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3 |
InChI Key |
VQQSLBXXFIFOFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(CC1=CC=CC=C1)O)OCC |
Origin of Product |
United States |
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